Cas no 325987-62-0 ((1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate)

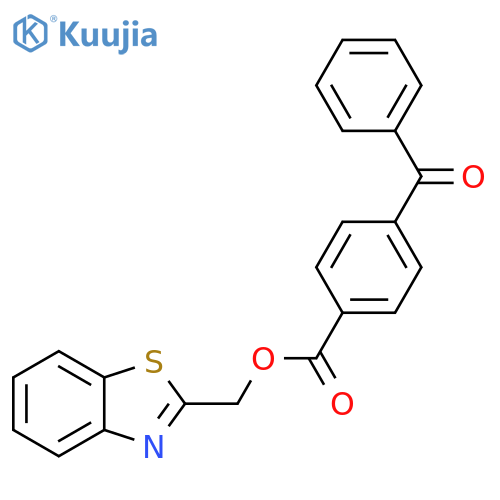

325987-62-0 structure

商品名:(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate

CAS番号:325987-62-0

MF:C22H15NO3S

メガワット:373.424404382706

CID:6528048

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate 化学的及び物理的性質

名前と識別子

-

- (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate

- benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate

- Benzoic acid, 4-benzoyl-, 2-benzothiazolylmethyl ester

-

- インチ: 1S/C22H15NO3S/c24-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(25)26-14-20-23-18-8-4-5-9-19(18)27-20/h1-13H,14H2

- InChIKey: IKSNIUYTJPMGLE-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=NC2=CC=CC=C2S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

じっけんとくせい

- 密度みつど: 1.319±0.06 g/cm3(Predicted)

- ふってん: 568.8±35.0 °C(Predicted)

- 酸性度係数(pKa): 0.24±0.10(Predicted)

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0193-0070-20mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-30mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-75mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-2mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-4mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-10μmol |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-15mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0193-0070-100mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| A2B Chem LLC | BA67076-10mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | BA67076-100mg |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate |

325987-62-0 | 100mg |

$697.00 | 2024-04-20 |

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

325987-62-0 ((1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量